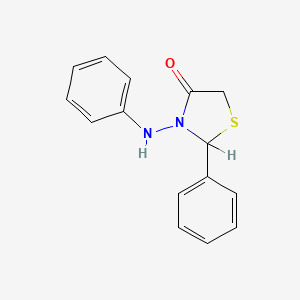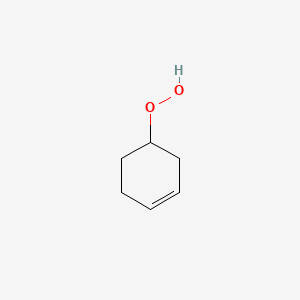
3-Cyclohexenyl hydroperoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclohexenyl hydroperoxide is an organic compound that belongs to the class of hydroperoxides. It is derived from cyclohexene, a six-membered ring with one double bond. Hydroperoxides are known for their role in organic synthesis and industrial applications due to their ability to act as oxidizing agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Cyclohexenyl hydroperoxide can be synthesized through the oxidation of cyclohexene. One common method involves the use of molecular oxygen in the presence of a catalyst such as N-hydroxyphthalimide (NHPI) and a transition metal compound like iron (III) benzoate . The reaction is typically carried out in an acetonitrile solution at around 60°C .
Industrial Production Methods
In an industrial setting, the oxidation of cyclohexene to produce this compound can be achieved using various oxidants such as tert-butyl hydroperoxide, hydrogen peroxide, or molecular oxygen . The choice of oxidant and catalyst can significantly influence the selectivity and yield of the desired hydroperoxide.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclohexenyl hydroperoxide undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form products like 2-cyclohexen-1-ol and 2-cyclohexen-1-one.
Reduction: It can be reduced to cyclohexanol under specific conditions.
Substitution: It can participate in substitution reactions where the hydroperoxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidants include molecular oxygen, tert-butyl hydroperoxide, and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed depending on the desired substitution product.
Major Products Formed
Oxidation: 2-Cyclohexen-1-ol, 2-cyclohexen-1-one, and epoxycyclohexane.
Reduction: Cyclohexanol.
Substitution: Products vary based on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Cyclohexenyl hydroperoxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including epoxides and alcohols.
Biology: It can be used in studies involving oxidative stress and its effects on biological systems.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-cyclohexenyl hydroperoxide involves the formation of free radicals. In the presence of a catalyst, the hydroperoxide group decomposes to generate radicals, which then initiate a chain reaction leading to the formation of various oxidation products . The molecular targets and pathways involved include the allylic positions of cyclohexene and the double bond, which are susceptible to oxidation .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexyl hydroperoxide: Similar in structure but lacks the double bond present in 3-cyclohexenyl hydroperoxide.
tert-Butyl hydroperoxide: A commonly used hydroperoxide in organic synthesis, but with a different alkyl group.
Hydrogen peroxide: A simple hydroperoxide with broad applications but different reactivity compared to this compound.
Uniqueness
This compound is unique due to its ability to undergo selective oxidation reactions at the allylic position and the double bond, making it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
4096-33-7 |
|---|---|
Fórmula molecular |
C6H10O2 |
Peso molecular |
114.14 g/mol |
Nombre IUPAC |
4-hydroperoxycyclohexene |
InChI |
InChI=1S/C6H10O2/c7-8-6-4-2-1-3-5-6/h1-2,6-7H,3-5H2 |
Clave InChI |
WORNONSVRBSMMN-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC=C1)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Butyl 2-[(trifluoroacetyl)amino]octanoate](/img/structure/B14156639.png)
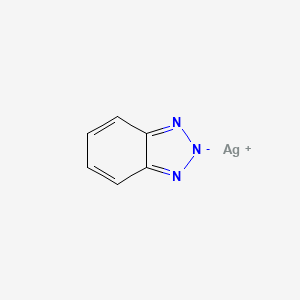
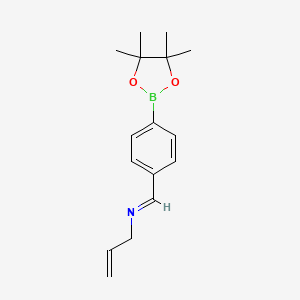
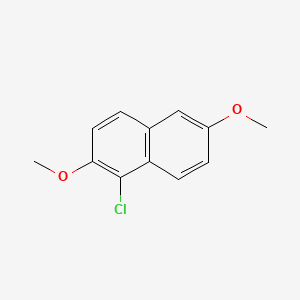
![Ethyl 2-[[2-(phenylmethoxycarbonylamino)-3-tritylsulfanylpropanoyl]amino]acetate](/img/structure/B14156674.png)
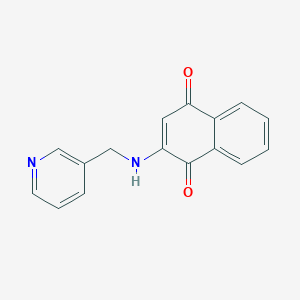
![2-amino-4-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B14156685.png)


![4-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]phenol](/img/structure/B14156721.png)
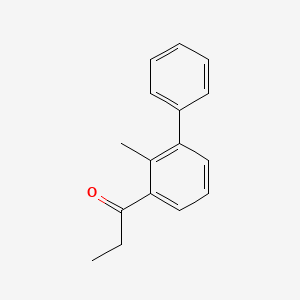
![3-hydroxypyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14156726.png)
